molecular formula C28H16Cl2N2O B11552729 N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11552729
M. Wt: 467.3 g/mol
InChI Key: GUVGOHQLMFCNCF-UHFFFAOYSA-N
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Description

(E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features an anthracene moiety linked to a benzoxazole ring through a methanimine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of 2-aminophenol with 2,3-dichlorobenzoic acid under acidic conditions.

    Anthracene Derivative Preparation: Anthracene can be functionalized to introduce a formyl group at the 9-position, forming 9-anthracenecarboxaldehyde.

    Schiff Base Formation: The final step involves the condensation of 9-anthracenecarboxaldehyde with the benzoxazole derivative in the presence of a suitable catalyst, such as acetic acid, to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety, aiding in the visualization of biological processes.

Medicine

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE depends on its application. For instance, as a fluorescent probe, it interacts with specific biomolecules, altering its fluorescence properties. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE: vs. : The position of the chlorine atoms on the phenyl ring can influence the compound’s reactivity and binding properties.

    (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE: vs. : Substitution of chlorine with fluorine can affect the compound’s electronic properties and biological activity.

Uniqueness

The unique combination of the anthracene and benzoxazole moieties, along with the specific substitution pattern on the phenyl ring, gives (E)-1-(ANTHRACEN-9-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE distinct properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C28H16Cl2N2O

Molecular Weight

467.3 g/mol

IUPAC Name

1-anthracen-9-yl-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C28H16Cl2N2O/c29-24-11-5-10-22(27(24)30)28-32-25-15-19(12-13-26(25)33-28)31-16-23-20-8-3-1-6-17(20)14-18-7-2-4-9-21(18)23/h1-16H

InChI Key

GUVGOHQLMFCNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)OC(=N5)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

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